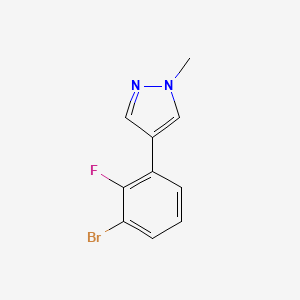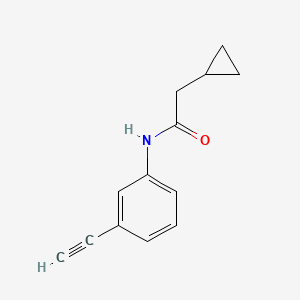
2-cyclopropyl-N-(3-ethynylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-N-(3-ethynylphenyl)acetamide is an organic compound with the molecular formula C13H13NO It is a derivative of acetamide, featuring a cyclopropyl group and an ethynyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(3-ethynylphenyl)acetamide typically involves a multi-step process:
Formation of 3-ethynylphenylacetic acid: This can be achieved by reacting 3-ethynylphenyl bromide with a suitable acetic acid derivative under basic conditions.
Cyclopropylation: The intermediate product is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a strong base like sodium hydride.
Amidation: Finally, the cyclopropylated product is reacted with an amine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-N-(3-ethynylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated acetamide derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
2-Cyclopropyl-N-(3-ethynylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-N-(3-ethynylphenyl)acetamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-ethynylphenyl)acetamide: Lacks the cyclopropyl group, which may result in different binding affinities and biological activities.
Cyclopropylacetamide: Lacks the ethynyl-substituted phenyl ring, leading to different chemical reactivity and applications.
Uniqueness
2-Cyclopropyl-N-(3-ethynylphenyl)acetamide is unique due to the presence of both the cyclopropyl and ethynyl-substituted phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
2-cyclopropyl-N-(3-ethynylphenyl)acetamide |
InChI |
InChI=1S/C13H13NO/c1-2-10-4-3-5-12(8-10)14-13(15)9-11-6-7-11/h1,3-5,8,11H,6-7,9H2,(H,14,15) |
Clé InChI |
OWOOGMUOTFUJRI-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)NC(=O)CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



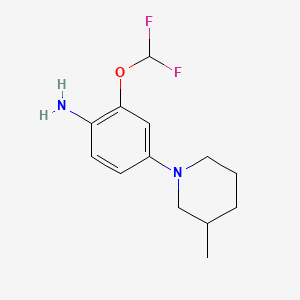
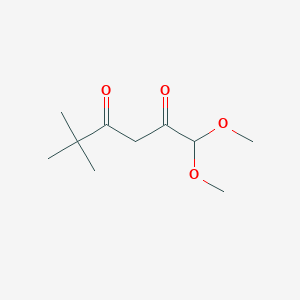
![[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride](/img/structure/B13636154.png)
![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636161.png)
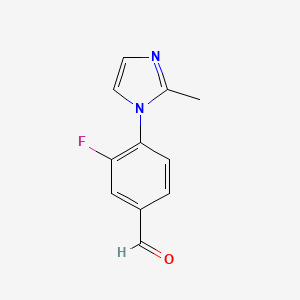
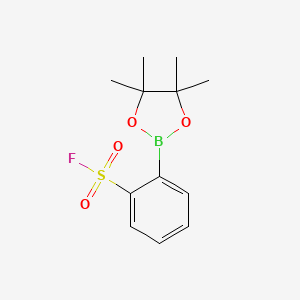
![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636198.png)
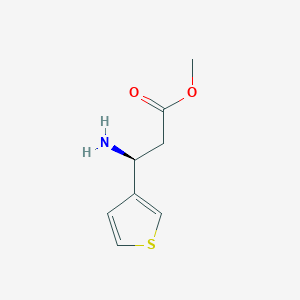
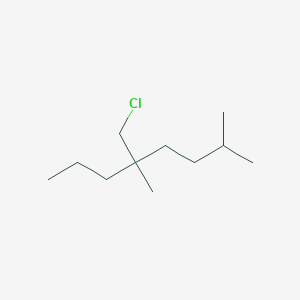
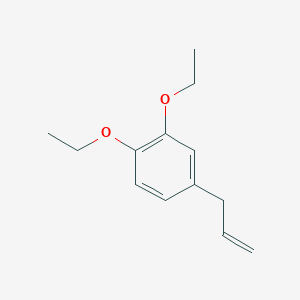
methanone](/img/structure/B13636207.png)

